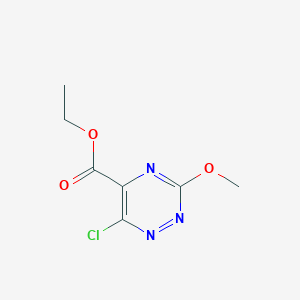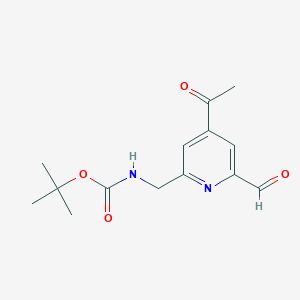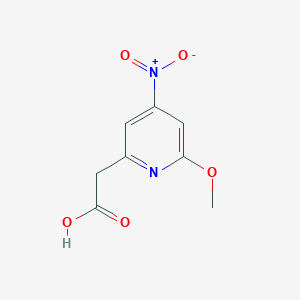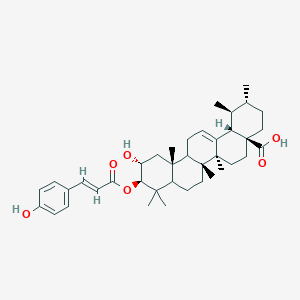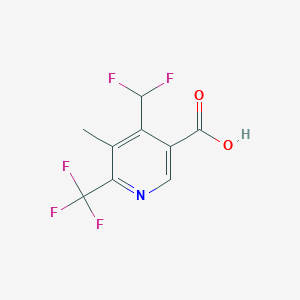
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a nicotinic acid core
Preparation Methods
The synthesis of 4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluoro-5-nitrobenzene with trifluoroacetic acid, followed by hydroxylation to yield the final product . Another method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile, which undergo acylation, cyclization, and hydrolysis to produce the compound . These methods are advantageous due to the availability of raw materials, simplicity of operation, and high yield, making them suitable for industrial production.
Chemical Reactions Analysis
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Scientific Research Applications
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as HCV NS5B polymerase and Ca2+ release-activated Ca2+ (CRAC) channels. By binding to these targets, the compound can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
4-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C9H6F5NO2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F5NO2/c1-3-5(7(10)11)4(8(16)17)2-15-6(3)9(12,13)14/h2,7H,1H3,(H,16,17) |
InChI Key |
IMSIYGOIVKEWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(F)(F)F)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


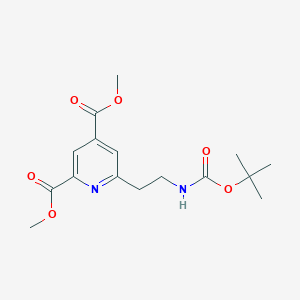


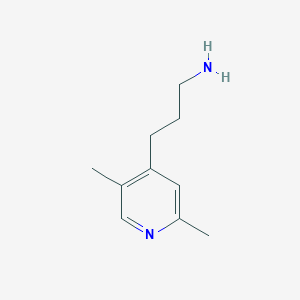
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14859139.png)
![2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859145.png)
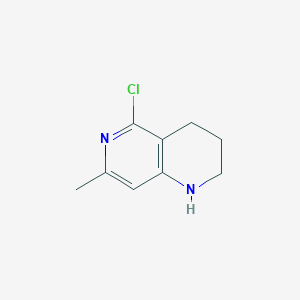

![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
